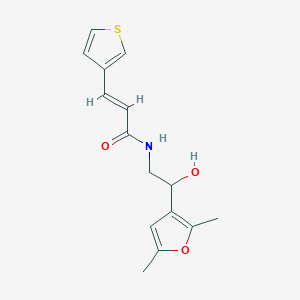

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-10-7-13(11(2)19-10)14(17)8-16-15(18)4-3-12-5-6-20-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSCNICQZCUCKD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes a Friedel-Crafts acylation to introduce the necessary functional groups.

Hydroxyethylation: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Acrylamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with thiophene-3-carboxylic acid and acryloyl chloride under basic conditions to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acrylamide group, converting it into the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the acrylamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties, such as improving its bioavailability or reducing toxicity.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids, altering gene expression or protein function.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,5-dimethylfuran-3-yl hydroxyethyl group distinguishes it from simpler alkyl-substituted acrylamides (e.g., diethyl in ).

- Unlike sulfur-containing HCA , the hydroxyethyl group in the target compound is directly linked to a heteroaromatic system, which could alter solubility and reactivity.

Functional Group Variations and Their Impact

- Thiophene vs.

- Hydroxyethyl Spacer: This group improves water solubility compared to purely hydrophobic substituents (e.g., diethyl in ).

- Phosphoryl vs. Dimethylfuran : Phosphoryl groups (e.g., ) introduce strong electron-withdrawing effects, whereas dimethylfuran provides electron-donating methyl groups, which could modulate reaction kinetics in synthesis or biological systems.

Biological Activity

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is a complex organic compound that exhibits potential biological activity due to its unique structural features, including a furan ring, hydroxyethyl group, and thiophene moiety. This article aims to explore its biological activity, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Properties:

- Molecular Weight: Approximately 273.37 g/mol

- CAS Number: 2320861-51-4

The presence of the furan and thiophene rings suggests interesting electronic properties that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Furan Derivative: The furan ring is functionalized at the 2 and 5 positions with methyl groups.

- Formation of Hydroxyethyl Group: A hydroxyethyl group is introduced through a reaction with appropriate reagents.

- Acrylamide Formation: The final step involves the coupling of the furan derivative with thiophene under specific conditions to yield the target compound.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways related to inflammation or oxidative stress.

Case Studies

Recent studies have explored the cytotoxic effects of similar compounds with furan and thiophene moieties:

- Antitumor Activity:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 8.76 ± 1.69 | 2D |

| Compound B | HCC827 | 6.26 ± 0.33 | 2D |

| Compound C | NCI-H358 | 16.69 ± 9.39 | 3D |

- Antimicrobial Activity:

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound holds potential for:

- Drug Development: It may serve as a lead compound for developing new therapeutics targeting cancer or microbial infections.

- Material Science: Its unique electronic properties could be harnessed in developing advanced materials.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Purification Method | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ethanol, reflux, 5h | Column chromatography | 44.4 | |

| 2 | THF, 35°C, 5h | Recrystallization | 64.5–68.9 |

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks (e.g., δ 6.51 ppm for acrylamide double bond in NMR) .

- HRMS : Validates molecular weight (e.g., [M+H] = 462.2387) .

- HPLC : Assesses purity (e.g., 98.1% purity with min) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1660–1680 cm) .

Basic: What are the primary research applications of this compound?

Answer:

- Organic Synthesis : Serves as a building block for hybrid molecules, leveraging its furan and thiophene moieties for π-π interactions .

- Biological Studies : Explored for anti-inflammatory and antioxidant activities via nitric oxide scavenging assays .

Advanced: How can researchers design experiments to evaluate anti-inflammatory and antioxidant activities?

Answer:

In Vitro Antioxidant Assays :

Q. In Vivo Anti-Inflammatory Models :

Q. Key Considerations :

- Validate assays with positive controls (e.g., ascorbic acid for antioxidant tests).

- Correlate in vitro IC values with in vivo dose-response curves.

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

- Parameter Screening : Vary temperature (30–50°C), solvent polarity (ethanol vs. THF), and molar ratios (1:1 to 1:1.2 amine:acid chloride) .

- Catalysis : Use triethylamine or N-methylmorpholine to enhance acylation efficiency .

- Real-Time Monitoring : TLC (e.g., hexane:ethyl acetate 7:3) to track reaction progress .

Q. Table 2: Optimization Case Study

| Parameter | Optimal Range | Yield Improvement | Reference |

|---|---|---|---|

| Reaction Time | 5–7 hours | +15% | |

| Solvent | THF | +20% | |

| Catalyst | N-Methylmorpholine | +25% |

Advanced: How should discrepancies between in vitro and in vivo activity data be resolved?

Answer:

Case Example : If in vitro antioxidant activity (e.g., IC = 10 µM) does not translate to in vivo efficacy:

- Bioavailability Testing : Assess plasma stability and membrane permeability (e.g., Caco-2 cell models) .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites .

- Dose Adjustment : Increase dosage or reformulate for enhanced absorption (e.g., nanoemulsions) .

Critical Step : Validate in vitro-in vivo correlation (IVIVC) using pharmacokinetic-pharmacodynamic (PK-PD) modeling.

Advanced: What computational methods predict biological target interactions?

Answer:

- Molecular Docking : Simulate binding to inflammatory targets (e.g., COX-2) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on furan) with activity trends .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced: How to address conflicting data in stability studies?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

- HPLC-PDA/MS : Track degradation pathways (e.g., hydrolysis of acrylamide bond) .

- Statistical Analysis : Apply ANOVA to assess significance of stability variations across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.